N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride
Description
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride (CAS: 1050213-37-0) is a halogenated benzylamine derivative with the molecular formula C₁₀H₁₂Cl₂FN and a molar mass of 236.11 g/mol . The compound features a cyclopropanamine moiety linked to a 2-chloro-6-fluorobenzyl group, making it structurally distinct due to the combined presence of chlorine and fluorine substituents on the aromatic ring. It is cataloged under multiple identifiers, including ST-1638, AG00HAKF, and ZXC194149, reflecting its availability across diverse suppliers .
Properties
IUPAC Name |
N-[(2-chloro-6-fluorophenyl)methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFN.ClH/c11-9-2-1-3-10(12)8(9)6-13-7-4-5-7;/h1-3,7,13H,4-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMMOCVAIEAYICV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=C(C=CC=C2Cl)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chlorination Reaction
The synthesis begins with radical chlorination of 2-chloro-6-fluorotoluene under UV light (180°C) using phosphorus trichloride (PCl₃) as a catalyst. Chlorine gas is introduced until 2-chloro-6-fluorobenzyl chloride content drops below 0.5%, ensuring complete conversion to dichloride and trichloride derivatives.
Table 1: Chlorination Reaction Parameters
| Parameter | Value |
|---|---|
| Temperature | 100–200°C |
| Catalyst | PCl₃ (0.2 vol%) |
| Reaction Time | Until [C₆H₃ClFCH₂Cl] < 0.5% |
| Key Intermediate | C₆H₃ClFCHCl₂ (dichloride) |
Hydrolysis with Solid Superacid Catalysts
The dichloride intermediate undergoes hydrolysis using iron-based solid superacid catalysts (e.g., SO₄²⁻/Fe₃O₄) at 180°C. Water is added dropwise over 2 hours, followed by a 4-hour incubation. This method replaces traditional sulfuric acid, reducing corrosion and environmental impact.
Table 2: Hydrolysis Optimization Data
| Condition | Traditional (H₂SO₄) | Solid Superacid (SO₄²⁻/Fe₃O₄) |
|---|---|---|
| Temperature | 150°C | 180°C |
| Catalyst Loading | 30 wt% | 0.2 wt% |
| Yield | 85% | 95% |
| Purity (GC) | 98.5% | 99.7% |
The organic phase is neutralized with sodium carbonate (pH ≥8), followed by vacuum distillation to isolate 2-chloro-6-fluorobenzaldehyde.
Reductive Amination with Cyclopropanamine
Reaction Mechanism
2-Chloro-6-fluorobenzaldehyde undergoes reductive amination with cyclopropanamine in the presence of sodium cyanoborohydride (NaBH₃CN). The reaction proceeds via Schiff base formation, followed by borohydride reduction to yield N-(2-chloro-6-fluorobenzyl)cyclopropanamine.
Table 3: Amination Conditions
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Temperature | 25°C (ambient) |
| Molar Ratio (Aldehyde:Amine) | 1:1.2 |
| Reaction Time | 12 hours |
| Yield | 89% |
Purification
Crude product is purified via flash chromatography (silica gel, ethyl acetate/hexane 1:4) to remove unreacted aldehyde and amine byproducts.
Hydrochloride Salt Formation
The free base is treated with hydrogen chloride (HCl) gas in diethyl ether, precipitating the hydrochloride salt. Crystallization from ethanol/water (1:3) yields white crystals with >99% purity.
Table 4: Salt Formation Data
| Property | Value |
|---|---|
| Melting Point | 192–194°C |
| Solubility | 58 mg/mL in H₂O |
| Purity (HPLC) | 99.3% |
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Gas chromatography (GC) and high-performance liquid chromatography (HPLC) analyses confirm the absence of residual solvents and byproducts.
Comparative Analysis of Synthetic Routes
Table 5: Method Comparison
| Metric | Patent Method | Conventional Method |
|---|---|---|
| Total Yield | 82% | 68% |
| Reaction Steps | 3 | 5 |
| Catalyst Toxicity | Low (solid acid) | High (H₂SO₄) |
| Environmental Impact | Reduced waste | High chloride byproducts |
Industrial-Scale Considerations
The patent-described method scales effectively to batch sizes >250 kg, with key advantages:
- Safety : Solid superacids eliminate corrosive liquid acid handling
- Cost : Catalyst reuse for >10 cycles without activity loss
- Throughput : 72-hour total synthesis time from toluene derivative
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the benzyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and benzyl positions.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where the benzyl chloride moiety acts as a substrate.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzyl derivatives, while oxidation and reduction can lead to the formation of corresponding alcohols or amines.
Scientific Research Applications
Industrial Production
In industrial settings, the production follows similar synthetic routes but on a larger scale, ensuring high yield and purity through stringent control over reaction conditions. The final product often undergoes crystallization or recrystallization to achieve the desired quality .
Scientific Research Applications
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride has diverse applications across several scientific domains:
1. Chemistry
- Building Block for Synthesis : It serves as a key intermediate in the synthesis of more complex molecules, particularly pharmaceuticals and agrochemicals .
2. Biology
- Biological Activity Studies : The compound is investigated for its potential effects on enzyme function and cellular processes. Preliminary studies suggest it may interact with neurotransmitter receptors, particularly the serotonin receptor family .
3. Medicine
- Therapeutic Potential : Ongoing research focuses on its potential as a therapeutic agent for treating central nervous system disorders, including anxiety and mood regulation .
4. Industry
- Production of Specialty Chemicals : It is utilized in producing specialty chemicals and as an intermediate in various chemical processes .
Case Studies and Research Findings
Research has demonstrated that compounds structurally related to this compound exhibit selective agonism at serotonin receptors associated with various therapeutic effects:
- A study highlighted that derivatives of cyclopropylmethylamines showed promising activity at the 5-HT_2C receptor, indicating potential applications in treating psychiatric disorders .
- Another investigation focused on structure-activity relationships (SAR), emphasizing how modifications in substituent positions can influence biological potency and selectivity .
Mechanism of Action
The mechanism of action of N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and fluoro substituents enhances its binding affinity and specificity. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The chloro and fluoro groups in the target compound enhance electronegativity and lipophilicity compared to analogs like the nitro (NO₂) derivative .
Stability and Reactivity :
- The nitro derivative (CAS 884501-98-8) may decompose under heat to release nitrogen oxides, whereas the target compound’s halogen substituents likely improve thermal stability .
- Cyclopropanamine’s strained ring may confer unique reactivity in synthetic pathways compared to linear amines like propan-2-amine .
The diazepane derivative (CAS 775561-26-7) exemplifies structural diversification for central nervous system (CNS) targets, highlighting the benzylamine scaffold’s versatility .
Supplier and Regulatory Landscape
Biological Activity
N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride is a cyclopropanamine derivative that has garnered attention for its potential biological activities, particularly in the context of central nervous system (CNS) disorders. This article explores the compound's biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molar mass of 236.11 g/mol. Its unique structure consists of a cyclopropanamine core attached to a benzyl group, which features chlorine and fluorine substituents at specific positions on the aromatic ring. This configuration is believed to influence its biological activity significantly.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 236.11 g/mol |
| Halogen Substituents | Cl (position 2), F (position 6) |
| Cyclopropane Ring | Present |
This compound exerts its biological effects primarily through interactions with neurotransmitter receptors, particularly the 5-HT (serotonin) receptor family. Studies indicate that it may act as an agonist at the 5-HT_2C receptor, which is implicated in mood regulation and anxiety disorders . The binding affinity and specificity are influenced by the cyclopropane ring and the halogen substituents on the benzyl group, which modulate receptor interactions .
Structure-Activity Relationships (SAR)
Recent research has focused on modifying the structure of cyclopropanamine derivatives to enhance their pharmacological properties. For instance, introducing fluorine or chlorine atoms at specific positions has been shown to improve selectivity and potency at serotonin receptors . The following table summarizes some related compounds and their characteristics:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| N-(4-Chlorobenzyl)cyclopropanamine hydrochloride | Different halogen position; potential different activity | |
| N-(benzyl)cyclopropanamine hydrochloride | Lacks halogen substituents; simpler structure | |
| N-(3-Fluorobenzyl)cyclopropanamine hydrochloride | Contains fluorine; different position influences activity |
Biological Activity and Therapeutic Potential
Preliminary studies suggest that this compound may have potential applications in treating various CNS conditions due to its ability to modulate serotonin receptor activity . Its unique structural features allow for exploration as a lead compound in drug development targeting psychiatric disorders .
Case Studies
- Antipsychotic Activity : In a study evaluating novel cyclopropanamine derivatives, compounds similar to N-(2-Chloro-6-fluorobenzyl) exhibited significant antipsychotic-like effects in animal models, suggesting their potential utility in treating schizophrenia .
- Selectivity Profile : Research indicated that certain derivatives showed selectivity towards the 5-HT_2C receptor over others like 5-HT_2A and 5-HT_2B, which is crucial for minimizing side effects associated with antipsychotic medications .
- In Vitro Studies : In vitro assays demonstrated that these compounds could effectively modulate receptor activity, with some showing EC50 values in the low nanomolar range, indicating high potency .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(2-Chloro-6-fluorobenzyl)cyclopropanamine hydrochloride, and how can reaction yields be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between cyclopropanamine and 2-chloro-6-fluorobenzyl chloride under inert conditions. Optimize yields by using polar aprotic solvents (e.g., DMF), a base (e.g., K₂CO₃) to neutralize HCl, and controlled temperatures (40–60°C). Purification via flash chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization improves purity. Yield optimization may require adjusting stoichiometry (1.2:1 amine:benzyl chloride ratio) and reaction time (12–24 hrs) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound, and what key data should be prioritized?
- Methodology :
- 1H/13C-NMR : Confirm the cyclopropane ring (δ 0.5–1.5 ppm for CH₂ protons; δ 5–7 ppm for aromatic protons) and benzyl linkage (δ 3.8–4.2 ppm for CH₂-N).
- HR-ESI-MS : Verify molecular weight (calc. for C₁₁H₁₃ClFNH⁺: 230.08) and isotopic patterns (Cl/F signatures).
- HPLC : Assess purity (>95% via C18 column, 70:30 MeCN/H₂O, UV 254 nm).
- IR : Identify NH stretches (~3300 cm⁻¹) and C-Cl/F vibrations (650–750 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability during experiments?
- Methodology : Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar). Avoid humidity to prevent hydrolysis. Monitor degradation via periodic HPLC; decomposition may release HCl or form imine byproducts under oxidative conditions .
Advanced Research Questions
Q. What experimental approaches can resolve contradictions in reported synthetic yields (e.g., 24% vs. 50%) for structurally similar benzylamine derivatives?
- Methodology :
- Design of Experiments (DoE) : Systematically vary parameters (solvent polarity, temperature, catalyst) to identify critical factors.
- Kinetic Studies : Use in-situ FTIR or LC-MS to track intermediate formation and optimize reaction progress.
- Side-Reaction Analysis : Investigate competing pathways (e.g., over-alkylation) via quenching experiments and byproduct isolation .
Q. How can computational modeling guide the design of derivatives with enhanced biological activity or selectivity?
- Methodology :
- Molecular Docking : Simulate interactions with target receptors (e.g., GPCRs, ion channels) using software like AutoDock Vina. Prioritize modifications to the cyclopropane ring or halogen substituents based on binding energy scores.
- QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data from analogs (e.g., fluorobenzyl vs. chlorobenzyl derivatives) .
Q. What strategies are effective for elucidating the compound’s mechanism of action in pharmacological studies?
- Methodology :
- Target Deconvolution : Use affinity chromatography (immobilized compound) coupled with LC-MS/MS to identify bound proteins.
- Functional Assays : Test modulation of cellular pathways (e.g., cAMP, Ca²⁺ flux) in engineered reporter cell lines.
- Mutagenesis : Validate target engagement by introducing point mutations in suspected binding pockets .
Q. How can researchers address gaps in toxicological and ecotoxicological data for this compound?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
